molecular formula C20H18ClNO2S B12582402 Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl- CAS No. 258277-20-2

Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl-

Cat. No.: B12582402
CAS No.: 258277-20-2
M. Wt: 371.9 g/mol
InChI Key: ZJDSPHGATAESCH-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl- is a chemical compound with the molecular formula C12H10ClNO2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-chlorophenyl and phenylmethyl group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl- typically involves the reaction of benzenesulfonyl chloride with 4-chlorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl- has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly carbonic anhydrase inhibitors.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl- involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including the reduction of intraocular pressure in glaucoma and the inhibition of tumor growth in cancer.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The parent compound, which lacks the 4-chlorophenyl and phenylmethyl groups.

    N-(4-Chlorophenyl)benzenesulfonamide: A similar compound with only the 4-chlorophenyl group.

    N-Phenylbenzenesulfonamide: A compound with only the phenyl group.

Uniqueness

Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl- is unique due to the presence of both the 4-chlorophenyl and phenylmethyl groups. This structural feature enhances its binding affinity to specific enzymes and increases its potency as an inhibitor. Additionally, the compound’s unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

258277-20-2

Molecular Formula

C20H18ClNO2S

Molecular Weight

371.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)-phenylmethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H18ClNO2S/c1-15-7-13-19(14-8-15)25(23,24)22-20(16-5-3-2-4-6-16)17-9-11-18(21)12-10-17/h2-14,20,22H,1H3

InChI Key

ZJDSPHGATAESCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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